2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure. This compound belongs to the family of pyrimidoquinolines, known for their wide range of biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves a multistep process. One common method starts with the cyclization of suitable thiophene derivatives with butylsulfanyl and other precursors in the presence of a base. The reaction conditions often include:
Temperature: 100-150°C
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)
Industrial Production Methods
In industrial settings, the production of this compound might involve more scalable techniques such as:
Continuous flow reactors to ensure consistent product quality and yield.
Optimization of reaction times and temperatures to maximize efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: Where the sulfur atom is oxidized to a sulfone or sulfoxide using reagents like hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at the nitrogen-containing ring using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.
Substitution: The thiophene ring may undergo electrophilic substitution reactions, introducing different functional groups onto the ring.
Common Reagents and Conditions
Some commonly used reagents include:
Oxidizing agents: H2O2, m-CPBA
Reducing agents: LiAlH4, catalytic hydrogenation
Solvents: DMF, DMSO, Toluene
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a precursor for synthesizing more complex molecules.
Biology
Biologically, 2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine
Medically, this compound’s derivatives are being explored for their potential therapeutic applications, particularly in treating bacterial infections and certain types of cancer.
Industry
Industrially, it might be used in developing new materials with specific properties such as enhanced stability and reactivity.
Mechanism of Action
The compound exerts its effects through multiple mechanisms. It often interacts with cellular targets such as enzymes or receptors. For instance, its antimicrobial activity might be due to the inhibition of bacterial enzyme function, while its anticancer properties could be related to disrupting cellular signaling pathways essential for tumor growth.
Comparison with Similar Compounds
2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione stands out due to its unique combination of sulfur and nitrogen atoms in the heterocyclic structure. Similar compounds include:
Quinoline derivatives
Pyrimido[4,5-b]quinoline analogs
Thiophene-containing heterocycles
These similar compounds differ in their specific biological activities and reactivity profiles, which makes this compound a unique subject for extensive research.
There you go! Now tell me what you think of this.
Properties
IUPAC Name |
2-butylsulfanyl-8,8-dimethyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-4-5-8-28-20-23-18-17(19(26)24-20)16(14-7-6-9-27-14)15-12(22-18)10-21(2,3)11-13(15)25/h6-7,9,16H,4-5,8,10-11H2,1-3H3,(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCYGZMJLZDTPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CS4)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.